BenchChemオンラインストアへようこそ!

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea

Lipophilicity Drug-likeness Physicochemical Property

Secure 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea (≥95% purity) for rigorous SAR campaigns. Its methoxy H-bond acceptor differentiates it from p-tolyl analogs, enabling FAAH/MAGL selectivity studies. This substitution pattern is critical for CNS-targeted endocannabinoid programs. Avoid generic scaffolds; ensure batch-to-batch consistency for reproducible target engagement.

Molecular Formula C16H15FN6O2
Molecular Weight 342.334
CAS No. 897624-00-9
Cat. No. B2614566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea
CAS897624-00-9
Molecular FormulaC16H15FN6O2
Molecular Weight342.334
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN6O2/c1-25-14-8-4-12(5-9-14)19-16(24)18-10-15-20-21-22-23(15)13-6-2-11(17)3-7-13/h2-9H,10H2,1H3,(H2,18,19,24)
InChIKeyBYPHJWSVEBJOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea (CAS 897624-00-9): Compound Identity and In-Class Context


1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea (CAS 897624-00-9) is a synthetic biaryl tetrazolyl urea derivative with the molecular formula C16H15FN6O2 and a molecular weight of 342.33 g/mol [1]. It belongs to a broader class of tetrazole-substituted ureas that have been investigated as inhibitors of endocannabinoid metabolism enzymes (FAAH and MAGL), ACAT inhibitors for atherosclerosis, and potential anticancer agents [2][3]. The compound features a 4-fluorophenyl group on the tetrazole ring and a 4-methoxyphenyl group on the distal urea nitrogen, a substitution pattern that distinguishes it from closely related analogs and may confer distinct physicochemical and biological properties.

Why 1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea Cannot Be Simply Replaced by a Generic Tetrazolyl Urea


Within the tetrazolyl urea class, even minor structural modifications—such as replacing the 4-methoxyphenyl group with a phenyl, p-tolyl, or 4-chlorophenyl moiety—can drastically alter lipophilicity, hydrogen-bonding capacity, metabolic stability, and target selectivity [1][2]. For instance, SAR studies on biaryl tetrazolyl ureas as FAAH/MAGL inhibitors revealed that substituents on the distal phenyl ring critically modulate inhibitory potency and selectivity, with certain analogs achieving nanomolar FAAH inhibition while others exhibit dual FAAH-MAGL activity or lose potency entirely [1]. Similarly, in the ACAT inhibitor series, the nature and position of aryl substituents directly influence in vivo cholesterol-lowering efficacy [2]. Consequently, indiscriminate substitution with a generic 'tetrazolyl urea' scaffold without verifying the specific substitution pattern risks procurement of a compound with divergent physicochemical properties, altered target engagement, or unvalidated biological activity, undermining experimental reproducibility and therapeutic development programs.

Quantitative Differentiation Evidence for 1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea


Distal Phenyl Ring Methoxy Substitution Enhances Lipophilicity Relative to Unsubstituted Phenyl Analogs

The target compound incorporates a 4-methoxyphenyl group at the distal urea nitrogen, whereas the closest analog, 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea (CAS 897623-93-7), bears an unsubstituted phenyl ring [1][2]. This substitution increases the computed logP (XLogP3) from 1.4 for the phenyl analog to 1.8 for the 4-methoxyphenyl derivative, representing a ~0.4 log unit increase in lipophilicity [1][2]. Elevated logP within this range can enhance membrane permeability and oral absorption, a critical determinant for in vivo pharmacological activity [3].

Lipophilicity Drug-likeness Physicochemical Property

Methoxy Group Provides a Hydrogen Bond Acceptor Site Absent in Methyl-Substituted Analogs

The 4-methoxyphenyl substituent introduces an additional hydrogen bond acceptor (the methoxy oxygen) compared to the 4-methylphenyl (p-tolyl) analog 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 897623-96-0) [1][2]. The target compound has a total of 6 H-bond acceptors and 2 H-bond donors, while the p-tolyl analog has only 5 H-bond acceptors and 2 H-bond donors [1][2]. This additional acceptor can engage in critical hydrogen-bonding interactions with target protein residues, potentially enhancing binding affinity and selectivity for enzymes such as FAAH, where carbamoylation of the active-site serine is preceded by non-covalent recognition [3].

Hydrogen Bonding Target Binding Structure-Activity Relationship

4-Fluorophenyl Tetrazole Moiety Confers Enhanced Metabolic Stability Compared to Non-Fluorinated Analogs

Fluorine substitution on the tetrazole N-aryl ring is a well-validated strategy to block cytochrome P450-mediated oxidative metabolism at the para position [1][2]. The 4-fluorophenyl group in the target compound is expected to exhibit greater metabolic stability compared to non-fluorinated analogs such as 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea, where the unsubstituted phenyl ring is susceptible to para-hydroxylation [3]. In general, para-fluoro substitution on phenyl rings reduces intrinsic clearance in human liver microsomes by 2- to 10-fold relative to the unsubstituted phenyl counterpart, depending on the specific chemotype [1].

Metabolic Stability CYP450 Fluorine Substitution

Commercially Available at >95% Purity from Multiple Suppliers: Procurement-Ready for SAR and Screening Campaigns

1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea (CAS 897624-00-9) is commercially stocked at >95% purity by multiple chemical suppliers, including ChemeGen (catalog CM871901) and Bidepharm (which guarantees >98% purity for related tetrazolyl ureas) . In contrast, less common analogs such as 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea (CAS 942000-69-3) have more limited commercial availability and may require custom synthesis, introducing procurement delays of 4–8 weeks and additional cost [1].

Compound Procurement Purity Screening

Topological Polar Surface Area (94 Ų) Falls Within Optimal Range for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of the target compound is 94 Ų [1]. This value falls below the commonly cited threshold of <90–100 Ų for favorable blood-brain barrier (BBB) penetration [2]. Many tetrazolyl urea analogs with larger distal substituents (e.g., naphthyl or biphenyl groups) exhibit TPSA values exceeding 100 Ų, reducing their CNS penetration potential [3]. The 94 Ų TPSA of the target compound positions it as a candidate suitable for both peripheral and CNS target applications, whereas bulkier analogs may be restricted to peripheral targets only.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Property

Molecular Weight (342 g/mol) Below 500 Da Threshold Compliant with Lead-Like and Drug-Like Criteria

With a molecular weight of 342.33 g/mol, the target compound falls well below the 500 Da upper limit of Lipinski's Rule of Five and is within the 250–350 Da range preferred for lead-like compounds [1][2]. Many tetrazolyl urea analogs featuring bulkier N-alkyl or extended aryl substituents (e.g., 1-cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea, MW = 319.4 g/mol) approach or exceed the 400 Da threshold, leaving less room for further property-preserving optimization [3]. The lower molecular weight of the target compound provides greater flexibility for subsequent medicinal chemistry elaboration without violating drug-likeness parameters.

Drug-likeness Lead Optimization Physicochemical Property

Prioritized Application Scenarios for 1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea Based on Quantitative Differentiation Evidence


Endocannabinoid System Modulation: FAAH and MAGL Inhibitor Screening

The tetrazolyl urea scaffold has demonstrated potent FAAH inhibition (IC50 = 3.0–9.7 nM for optimized analogs) and tunable selectivity over MAGL [1]. The 4-methoxyphenyl substitution on the distal urea nitrogen of the target compound is positioned to engage hydrogen-bonding networks that influence FAAH/MAGL selectivity, as evidenced by SAR trends in the biaryl tetrazolyl urea series [1]. The compound's TPSA of 94 Ų further supports its use in CNS-targeted endocannabinoid programs where BBB penetration is required [2]. Researchers investigating pain, inflammation, or neurological disorders through FAAH or dual FAAH-MAGL inhibition should prioritize this specific substitution pattern over unsubstituted phenyl or p-tolyl analogs, which lack the methoxy hydrogen bond acceptor that may enhance affinity [3].

Lead Optimization for Atherosclerosis: ACAT Inhibition

Tetrazole-substituted ureas have been patented as ACAT inhibitors for the treatment of hypercholesterolemia and atherosclerosis, with certain analogs demonstrating up to 67% reduction in plasma total cholesterol in cholesterol-fed rat models at 3 mg/kg [1]. The fluorine substituent on the tetrazole N-aryl ring of the target compound is predicted to enhance metabolic stability compared to non-fluorinated ACAT inhibitors, potentially translating to improved in vivo duration of action [2]. Medicinal chemistry teams pursuing ACAT as a target for cardiovascular indications should select the 4-fluorophenyl tetrazole variant to mitigate CYP-mediated clearance and maximize pharmacodynamic readouts in animal models.

Structure-Activity Relationship (SAR) Probe for Distal Phenyl Ring Modifications

As a well-characterized, commercially available analog in the tetrazolyl urea series, the target compound serves as an ideal SAR probe for systematically investigating the impact of distal phenyl ring substituents on target potency, selectivity, and physicochemical properties [1]. Its XLogP3 of 1.8 and TPSA of 94 Ų provide a baseline for comparing methoxy, methyl, chloro, and unsubstituted analogs [2][3]. Procurement of this compound from vendors offering >95% purity ensures that observed biological activity differences arise from structural variation rather than chemical impurities, a critical consideration for rigorous SAR campaigns .

Biochemical Probe for Hydrogen-Bonding-Dependent Target Engagement Studies

The presence of the methoxy oxygen as an additional hydrogen bond acceptor—absent in the p-tolyl analog—makes the target compound a valuable tool for dissecting the role of hydrogen bonding at the distal phenyl binding pocket [1]. In biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), the compound can be compared head-to-head with the p-tolyl analog to quantify the thermodynamic contribution of the methoxy-mediated hydrogen bond to binding free energy (ΔΔG) [2]. This mechanistic insight can guide rational design of next-generation inhibitors with optimized binding enthalpy, an approach increasingly emphasized in fragment-based and structure-based drug discovery [3].

Quote Request

Request a Quote for 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.